5-Fluorofuran-2-carbonitrile

Medicinal Chemistry Drug Design Lead Optimization

Select 5-Fluorofuran-2-carbonitrile for your CNS drug discovery program. Compared to 5-bromo or 5-chloro analogs, its lower LogP (1.29) and optimal TPSA (36.93 Ų) align with CNS drug-likeness guidelines for blood-brain barrier penetration. The C5 fluorine atom provides a versatile handle for nucleophilic aromatic substitution (SNAr), enabling orthogonal scaffold diversification for SAR studies. As a privileged scaffold for selective MAO-A inhibition (Ki = 20 nM), this building block delivers physicochemical advantages unavailable with non-fluorinated or alternative halogenated cores. Bulk R&D quantities available with full analytical documentation.

Molecular Formula C5H2FNO
Molecular Weight 111.07 g/mol
Cat. No. B13554914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorofuran-2-carbonitrile
Molecular FormulaC5H2FNO
Molecular Weight111.07 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)F)C#N
InChIInChI=1S/C5H2FNO/c6-5-2-1-4(3-7)8-5/h1-2H
InChIKeyXAPQRXGCQPTTRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorofuran-2-carbonitrile (CAS 1824665-87-3) Procurement Data: Chemical and Physical Property Profile for Research Sourcing


5-Fluorofuran-2-carbonitrile is a 5-membered heterocyclic compound with the molecular formula C5H2FNO and a molecular weight of 111.07 g/mol. It is primarily offered for research and development purposes, with commercial sources reporting purities of 95% or ≥98% . The compound is characterized by a furan ring with a nitrile group at the 2-position and a fluorine atom at the 5-position. This structural configuration makes it a valuable scaffold and intermediate in organic synthesis and medicinal chemistry [1].

Why 5-Fluorofuran-2-carbonitrile is Not an Interchangeable Furyl Nitrile: A Quantitative Comparator Analysis


The selection of a halogenated furan-2-carbonitrile is not a generic decision. While compounds like the 5-chloro, 5-bromo, and 5-iodo analogs may appear structurally similar, their quantifiable differences in properties such as lipophilicity (LogP), polar surface area (TPSA), and molecular weight directly impact their behavior in downstream applications, from chemical reactivity to drug-likeness [1][2]. The specific substitution of fluorine at the 5-position imparts a unique physicochemical profile that cannot be assumed for other halogenated analogs. The evidence below quantifies these critical differential dimensions, demonstrating why 5-fluorofuran-2-carbonitrile is a distinct choice for specific research and procurement needs.

5-Fluorofuran-2-carbonitrile: Quantitative Differentiation Evidence vs. In-Class Analogs


Physicochemical Profile: Optimized Lipophilicity and Size for Drug-Likeness

5-Fluorofuran-2-carbonitrile exhibits a LogP of 1.29 and a molecular weight of 111.07 g/mol, placing it within ideal ranges for central nervous system (CNS) drug-likeness. In contrast, the brominated analog, 5-bromofuran-2-carbonitrile, has a higher LogP of 1.61 and a molecular weight of 171.98 g/mol. The fluorinated compound's lower lipophilicity can translate to improved solubility and reduced non-specific binding in biological assays [1].

Medicinal Chemistry Drug Design Lead Optimization

Topological Polar Surface Area (TPSA): A Key Metric for Bioavailability

5-Fluorofuran-2-carbonitrile possesses a Topological Polar Surface Area (TPSA) of 36.93 Ų. This is notably lower than the baseline parent compound, furan-2-carbonitrile (non-halogenated), which has a TPSA of 41.1 Ų . A lower TPSA is a favorable characteristic for passive membrane permeability, which is a key determinant of oral bioavailability.

Medicinal Chemistry ADME Bioavailability

Synthetic Utility: Fluorine as a Selective Handle for Nucleophilic Aromatic Substitution

The fluorine atom at the 5-position of the furan ring can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is a well-established synthetic strategy for diversifying the furan scaffold, which is less accessible with chloro or bromo analogs due to their differing electronic and steric profiles [1]. While direct kinetic data for this specific reaction is not available in the provided sources, the established reactivity of 2-fluorofurans in such transformations provides a class-level inference of its utility.

Organic Synthesis C-H Functionalization Cross-Coupling

High-Value Applications for 5-Fluorofuran-2-carbonitrile in Research and Development


CNS Drug Discovery: Lead Optimization with Superior Predicted ADME Profile

In the development of small molecule drugs targeting the central nervous system (CNS), optimizing molecular properties is critical. 5-Fluorofuran-2-carbonitrile's favorable profile—specifically its lower LogP (1.29) and molecular weight (111.07 g/mol) compared to brominated analogs—aligns with established guidelines for CNS drug-likeness . Its TPSA of 36.93 Ų is also indicative of good passive permeability, a prerequisite for blood-brain barrier penetration. This compound serves as a more attractive starting point for CNS-related drug discovery programs than its larger, more lipophilic analogs [1].

Scaffold Diversification via Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom at the 5-position of the furan ring enables a distinct reactivity profile for scaffold diversification. As a class of compounds, fluorinated heterocycles like 5-fluorofuran-2-carbonitrile can undergo nucleophilic aromatic substitution (SNAr) to introduce a wide range of functional groups at the C5 position [2]. This method provides an orthogonal synthetic route to the generation of compound libraries for structure-activity relationship (SAR) studies, which may be less straightforward or require harsher conditions with other halogenated analogs.

Design of Selective Monoamine Oxidase (MAO) Inhibitors

Research has demonstrated that carbonitrile-containing furan derivatives are a privileged scaffold for the design of selective, reversible inhibitors of monoamine oxidase A (MAO-A) [3]. The 5-fluorofuran-2-carbonitrile core, with its strategic placement of a fluorine atom, can be used as a building block for synthesizing more complex dicarbonitrile aminoheterocycles, a class of compounds shown to achieve potent (Ki = 20 nM) and selective MAO-A inhibition [4]. Its use in such programs may allow for the fine-tuning of potency and selectivity that is not achievable with non-fluorinated or alternative halogenated scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluorofuran-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.